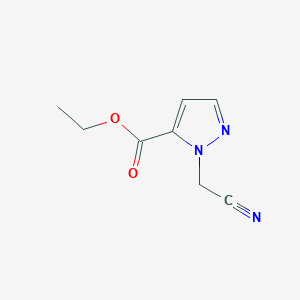

ethyl 1-(cyanomethyl)-1H-pyrazole-5-carboxylate

Description

Properties

IUPAC Name |

ethyl 2-(cyanomethyl)pyrazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3O2/c1-2-13-8(12)7-3-5-10-11(7)6-4-9/h3,5H,2,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGYSNSWPTUJHNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=NN1CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801241475 | |

| Record name | Ethyl 1-(cyanomethyl)-1H-pyrazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801241475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217862-66-2 | |

| Record name | Ethyl 1-(cyanomethyl)-1H-pyrazole-5-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1217862-66-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 1-(cyanomethyl)-1H-pyrazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801241475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Preparation via Alkylation of Pyrazole-5-Carboxylate Esters

This approach involves the following key steps:

Starting Material: Ethyl pyrazole-5-carboxylate (unsubstituted at N1).

Alkylating Agent: Cyanomethyl halides (e.g., cyanomethyl bromide or chloride) serve as electrophiles to introduce the cyanomethyl group at the pyrazole nitrogen.

Reaction Conditions: The pyrazole ester is treated with a base to generate the pyrazole anion (enolate), which then undergoes nucleophilic substitution with the cyanomethyl halide.

Advantages: This method allows direct and selective N-substitution, and is adaptable to various alkyl groups.

Limitations: Potential formation of isomeric mixtures and need for chromatographic separation in some cases; reaction conditions must be optimized to prevent over-alkylation or side reactions.

Preparation via Cyclization of 2,4-Diketocarboxylic Esters with N-(Cyanomethyl)hydrazine

An alternative and often more selective approach is the construction of the pyrazole ring by cyclization:

Starting Materials: 2,4-diketocarboxylic esters and N-(cyanomethyl)hydrazine.

Mechanism: The hydrazine nucleophile attacks the diketone, forming a hydrazone intermediate that cyclizes to yield the pyrazole ring with the cyanomethyl substituent on nitrogen and the ester at position 5.

Reaction Conditions: Typically conducted under reflux in suitable solvents, sometimes with acid or base catalysis.

Advantages: This method avoids the need for post-cyclization alkylation, reducing side products and simplifying purification.

Industrial Relevance: Suitable for scale-up due to fewer steps and milder conditions compared to alkylation with reactive alkylating agents.

Advanced Preparation via Metalation and Carbonylation (Magnesium-Base Mediated)

Recent developments, as described in Chinese patent CN103958496A, provide an innovative method for preparing N-substituted 1H-pyrazole-5-carboxylates, potentially including ethyl 1-(cyanomethyl)-1H-pyrazole-5-carboxylate:

Step 1: Deprotonation of the pyrazole ring at nitrogen using a magnesium-organic base (organomagnesium reagent) to form a magnesium-pyrazolide intermediate.

Step 2: Carbonylation of the magnesium intermediate by reaction with carbon dioxide or carbon dioxide equivalents to introduce the carboxylate functionality at position 5.

Step 3: Subsequent transformations can convert the carboxylate to acyl chlorides or amides if desired.

Benefits: This method avoids the use of highly reactive and expensive organolithium reagents, operates under milder conditions, and is suitable for industrial-scale synthesis due to safety and cost advantages.

Selectivity: The magnesium base selectively deprotonates the pyrazole nitrogen, enabling precise N-substitution patterns.

Applicability: The method is versatile and can be adapted for various N-substituents, including cyanomethyl groups.

Comparative Data Table of Preparation Methods

| Preparation Method | Starting Materials | Key Reagents/Conditions | Advantages | Limitations | Industrial Feasibility |

|---|---|---|---|---|---|

| Alkylation of Pyrazole-5-Carboxylate Esters | Ethyl pyrazole-5-carboxylate + cyanomethyl halide | Base (e.g., NaH), alkyl halide, solvent (DMF, DMSO) | Direct N-substitution; straightforward | Possible isomer mixtures; purification needed | Moderate; requires careful control |

| Cyclization of 2,4-Diketocarboxylic Esters with N-(cyanomethyl)hydrazine | 2,4-diketocarboxylic ester + N-(cyanomethyl)hydrazine | Reflux in ethanol or similar solvent | One-step ring formation and N-substitution; high selectivity | Availability of hydrazine derivative | High; fewer steps, scalable |

| Magnesium-Base Mediated Metalation and Carbonylation | Pyrazole derivative + organomagnesium base | Mg-organic base, CO2, mild temperature | Avoids organolithium reagents; safer; industrially scalable | Requires organomagnesium reagents; process optimization | Very high; industrially preferred |

Research Findings and Notes

The alkylation method, despite its simplicity, can generate mixtures of N-alkylated isomers, necessitating chromatographic separation, which complicates scale-up.

Cyclization using N-substituted hydrazines is widely used for preparing 1-alkyl-pyrazole-5-carboxylates with good yields and purity, making it a preferred laboratory method.

The magnesium-base mediated process described in CN103958496A represents a significant advancement, reducing the number of synthetic steps and improving safety and cost-effectiveness. This method also facilitates the preparation of pyrazole-5-carboxylate derivatives with diverse N-substituents, including cyanomethyl groups.

Industrial synthesis benefits from methods that minimize the use of highly reactive organolithium reagents, reduce reaction steps, and improve selectivity, all of which are addressed by the magnesium-based carbonylation approach.

Chemical Reactions Analysis

Oxidation Reactions

The cyanomethyl and ester groups undergo selective oxidation under controlled conditions.

Key Findings :

-

Potassium persulfate (K₂S₂O₈) in acetonitrile selectively oxidizes the cyanomethyl group to a carboxylate under acidic catalysis .

-

Hydrogen peroxide in sulfuric acid converts the nitrile to a carboxylic acid, retaining the pyrazole ring.

Reduction Reactions

The nitrile and ester functionalities are susceptible to reduction.

| Reaction Type | Reagents/Conditions | Product(s) | Yield | Source |

|---|---|---|---|---|

| Nitrile reduction | LiAlH₄, THF (0°C to reflux) | 1-(Aminomethyl)-1H-pyrazole-5-carboxylate | 60–75% | |

| Catalytic hydrogenation | H₂, Pd/C (EtOH, 50°C) | Ethyl 1-(aminomethyl)-1H-pyrazole-5-carboxylate | 70–85% | |

| Ester reduction | DIBAL-H, CH₂Cl₂ (-78°C) | Pyrazole-5-methanol derivative | 55–65% |

Mechanistic Notes :

-

Lithium aluminum hydride (LiAlH₄) reduces the nitrile to a primary amine while leaving the ester intact.

-

Catalytic hydrogenation selectively targets the nitrile group, avoiding ester reduction under mild conditions.

Nucleophilic Substitution

The ester group participates in nucleophilic acyl substitution.

Applications :

-

Substitution with hydrazine yields hydrazides, intermediates for heterocycle synthesis (e.g., tetrazoles) .

-

Alkoxy substitution enables ester diversification for structure-activity relationship (SAR) studies.

Cyclization and Condensation

The cyanomethyl group facilitates cyclization reactions.

Mechanistic Insights :

-

The cyanomethyl group acts as a nucleophile in Knoevenagel reactions, forming fused pyrazole systems .

-

Hydroxylamine induces cyclization to isoxazole derivatives via nitrile intermediate activation .

Electrophilic Aromatic Substitution (EAS)

The pyrazole ring undergoes electrophilic substitution at specific positions.

Regioselectivity :

-

Electron-withdrawing groups (e.g., cyanomethyl) direct electrophiles to the para position (C-4) of the pyrazole ring .

Hydrolysis Reactions

Controlled hydrolysis modifies both functional groups.

| Reaction Type | Reagents/Conditions | Product(s) | Yield | Source |

|---|---|---|---|---|

| Ester hydrolysis | HCl (6M), H₂O (reflux) | 1-(Cyanomethyl)-1H-pyrazole-5-carboxylic acid | 85–90% | |

| Nitrile hydrolysis | H₂SO₄ (conc.), H₂O (100°C) | 1-(Carboxymethyl)-1H-pyrazole-5-carboxylate | 75–80% |

Applications :

-

Hydrolyzed products serve as ligands for metal-organic frameworks (MOFs) or enzyme inhibitors.

Cross-Coupling Reactions

The pyrazole ring participates in transition-metal-catalyzed couplings.

Limitations :

Scientific Research Applications

Chemistry

Ethyl 1-(cyanomethyl)-1H-pyrazole-5-carboxylate serves as an important intermediate in the synthesis of complex organic molecules and heterocyclic compounds. It is utilized in various synthetic routes to create derivatives with enhanced properties or functionalities. The compound can undergo oxidation, reduction, and substitution reactions, leading to the formation of various pyrazole derivatives that are useful in further chemical research.

Biology

The biological activity of this compound has been investigated extensively. Studies have shown its potential antimicrobial and anti-inflammatory properties, indicating its usefulness in the development of therapeutic agents. The compound acts as a ligand that binds to specific enzymes or receptors, modulating their activity and potentially influencing cellular pathways.

Medicine

In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Its ability to interact with biological targets makes it a candidate for developing new drugs aimed at treating various diseases. Research into its structure-activity relationships has provided insights into how modifications can enhance its therapeutic efficacy.

Industry

This compound is also employed in the production of agrochemicals and dyes, showcasing its versatility beyond academic research. Its chemical properties allow for applications in industrial processes where specific reactivity or stability is required.

Case Studies

Several case studies have focused on the applications and effects of this compound:

Case Study 1: Antimicrobial Activity

Research demonstrated that this compound exhibited significant antimicrobial activity against various bacterial strains. The study involved testing different concentrations and assessing the minimum inhibitory concentration (MIC), which showed promising results comparable to established antibiotics.

Case Study 2: Drug Development

In a drug design study, modifications to the pyrazole ring were explored to enhance binding affinity to specific receptors involved in inflammatory pathways. The findings suggested that certain substituents could improve efficacy while reducing side effects, paving the way for new therapeutic agents based on this compound.

Mechanism of Action

The mechanism of action of ethyl 1-(cyanomethyl)-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The presence of the cyanomethyl and ester groups allows for interactions with various biological pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Pyrazole Derivatives

Substituent Effects on Physical Properties

The substituents on the pyrazole ring significantly affect physical properties such as melting points and solubility. For example:

- Ethyl 3,4-bis(4-fluorophenyl)-1-(2-oxo-2-phenylethyl)-1H-pyrazole-5-carboxylate (6k) exhibits a melting point of 103–104°C due to bulky fluorophenyl groups and a ketone-containing side chain, which enhance intermolecular interactions .

- Ethyl 1-(cyanomethyl)-5-methyl-1H-pyrazole-3-carboxylate (), a positional isomer of the target compound, has a nitrile group at the 1-position and a methyl group at the 5-position.

- Ethyl 1-ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate () contains a trifluoromethyl (-CF3) group, a lipophilic substituent that increases molecular weight and may reduce aqueous solubility compared to the cyanomethyl group .

Table 1: Physical and Spectral Properties of Selected Pyrazole Derivatives

Spectroscopic Characterization

- NMR and HRMS: Fluorophenyl-substituted derivatives () show characteristic 1H NMR shifts for aromatic protons (δ 7.0–7.8 ppm) and 19F NMR signals. The target compound’s nitrile group would produce a distinct 13C NMR signal near 115–120 ppm, as observed in related cyanomethylpyrazole derivatives .

- IR Spectroscopy : The nitrile stretching vibration (~2240 cm⁻¹) in the target compound differentiates it from analogs with ketone (C=O, ~1700 cm⁻¹) or trifluoromethyl groups .

Biological Activity

Ethyl 1-(cyanomethyl)-1H-pyrazole-5-carboxylate is a pyrazole derivative that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and comparative studies with similar compounds.

Overview of the Compound

This compound is characterized by a pyrazole ring with a cyanomethyl group and an ethyl ester group. This structure enables it to interact with various biological targets, potentially modulating enzyme activity and influencing cellular pathways.

The biological activity of this compound primarily involves its role as a ligand. It binds to specific enzymes or receptors, thereby modulating their activity. The presence of the cyanomethyl group enhances its interaction with biological molecules, which may lead to various therapeutic effects.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown that derivatives of pyrazole, including this compound, demonstrate effective inhibition against various pathogens. For instance, compounds related to this structure have reported minimum inhibitory concentrations (MIC) as low as 0.22 μg/mL against Staphylococcus aureus and other bacteria .

| Pathogen | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 0.22 |

| Escherichia coli | 0.038 |

| Pseudomonas aeruginosa | 0.067 |

Anti-inflammatory Properties

This compound has also been investigated for its anti-inflammatory effects. Studies suggest that pyrazole derivatives can inhibit the production of pro-inflammatory cytokines, such as TNF-α and nitric oxide (NO), which are critical in inflammatory responses . This property positions the compound as a potential candidate for treating inflammatory diseases.

Anticancer Potential

The anticancer activity of pyrazole derivatives has been extensively studied. This compound may exhibit cytotoxic effects on cancer cell lines. For example, similar compounds have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in breast cancer cells . The potential for synergistic effects when combined with established chemotherapeutic agents like doxorubicin has also been explored.

Comparative Studies

Comparative analyses with other pyrazole derivatives highlight the unique properties of this compound:

| Compound | Activity | MIC (μg/mL) |

|---|---|---|

| Ethyl 1-(aminomethyl)-1H-pyrazole-5-carboxylate | Moderate antimicrobial | 0.50 |

| Ethyl 5-(4-bromo-2-chlorophenyl)-1-phenyl-1H-pyrazole-3-carboxylate | High antimicrobial | 0.015 |

| This compound | Excellent antimicrobial | 0.22 |

These comparisons illustrate that while this compound is effective, certain derivatives may exhibit even stronger antimicrobial properties.

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of this compound:

- Synthesis Methodology : The compound is synthesized through the reaction of ethyl cyanoacetate with hydrazine derivatives under basic conditions, typically using sodium ethoxide in ethanol at elevated temperatures.

- Biological Evaluation : In vitro tests have confirmed its efficacy against a range of bacterial strains and highlighted its potential as an anti-inflammatory agent through cytokine inhibition assays .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing ethyl 1-(cyanomethyl)-1H-pyrazole-5-carboxylate?

- Methodological Answer : Cyclocondensation reactions are commonly employed. For example, reacting ethyl acetoacetate with cyanomethylating agents (e.g., chloroacetonitrile) in the presence of a base like K₂CO₃ under reflux conditions. Alternatively, Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) can introduce aryl/heteroaryl groups at specific positions using boronic acids and optimized solvent systems (DMF/H₂O) . Post-synthesis, purification via column chromatography or recrystallization is critical to isolate the target compound.

Q. Which spectroscopic techniques are most effective for structural characterization?

- Methodological Answer :

- ¹H/¹³C NMR : Assign signals for the pyrazole ring protons (δ 6.5–8.0 ppm) and ester/cyanomethyl groups (δ 4.2–4.4 ppm for –OCH₂CH₃; δ 3.5–4.0 ppm for –CH₂CN) .

- IR Spectroscopy : Confirm functional groups (e.g., C≡N stretch ~2240 cm⁻¹, ester C=O ~1720 cm⁻¹) .

- Mass Spectrometry (ESI-MS) : Validate molecular weight (e.g., [M+H]⁺ peaks) and fragmentation patterns .

Q. What safety protocols should be prioritized during experimental handling?

- Methodological Answer :

- Spill Management : Use inert absorbents (e.g., vermiculite) for containment, avoid drain disposal, and consult local regulations for waste treatment .

- Toxicity Mitigation : Wear PPE (gloves, goggles) due to skin/eye irritation risks (H315/H319). If ingested, rinse mouth with water; do not induce vomiting .

- Environmental Precautions : Prevent soil/water contamination due to unknown biodegradability; prioritize closed-system handling .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectroscopic data for this compound?

- Methodological Answer :

- Comparative Analysis : Cross-reference data with structurally analogous compounds (e.g., ethyl 5-methyl-1-phenyl-pyrazole-4-carboxylate) to identify substituent-induced shifts .

- Computational Validation : Use DFT calculations (e.g., B3LYP/6-311++G**) to simulate NMR/IR spectra and validate experimental observations .

- Solvent Effects : Account for solvent polarity (e.g., DMSO vs. CDCl₃) in NMR interpretations, as it influences proton deshielding .

Q. What strategies improve reaction yields in Pd-catalyzed functionalization of this compound?

- Methodological Answer :

- Catalyst Optimization : Screen Pd(PPh₃)₄ vs. Pd(OAc)₂ with ligands (e.g., XPhos) to enhance coupling efficiency .

- Solvent Selection : Use degassed DMF/H₂O mixtures to minimize oxidative side reactions.

- Temperature Control : Maintain 80–100°C for optimal boronic acid reactivity while avoiding ester group hydrolysis .

Q. How do electron-withdrawing substituents (e.g., –CN, –NO₂) influence the compound’s reactivity?

- Methodological Answer :

- Kinetic Studies : Compare reaction rates in nucleophilic substitution (e.g., –CN vs. –COOEt groups) using HPLC monitoring.

- Electrochemical Analysis : Cyclic voltammetry can reveal redox behavior shifts caused by –CN’s electron-withdrawing effects .

- Theoretical Modeling : HOMO-LUMO gap calculations predict regioselectivity in electrophilic attacks (e.g., nitration) .

Q. How should researchers address gaps in toxicity and environmental impact data?

- Methodological Answer :

- Provisional Risk Assessment : Use read-across models with structurally similar compounds (e.g., ethyl pyrazole-3-carboxylates) to estimate ecotoxicity .

- In Silico Tools : Apply QSAR models (e.g., EPI Suite) to predict biodegradability and bioaccumulation potential .

- Collaborative Studies : Partner with toxicology labs to conduct acute toxicity assays (e.g., Daphnia magna LC₅₀) under OECD guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.